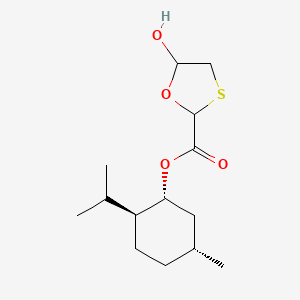

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate

Description

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-hydroxy-1,3-oxathiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11-,12?,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKDZLRTIFHOHW-YHCGEODQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2OC(CS2)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200396-19-6 | |

| Record name | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate is a member of the oxathiolane family, which has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 399.48 g/mol

- CAS Number : 764659-72-5

The biological activity of this compound is primarily attributed to its role as an inhibitor of viral replication. Its structural similarity to nucleoside analogs allows it to interfere with the synthesis of viral nucleic acids.

Key Mechanisms

- Inhibition of Reverse Transcriptase : The compound acts as a competitive inhibitor of reverse transcriptase enzymes found in retroviruses, such as HIV. This inhibition prevents the conversion of viral RNA into DNA, thereby halting viral replication.

- Antiviral Activity : Research indicates that this compound exhibits significant antiviral activity against various strains of viruses, particularly in vitro studies demonstrating its effectiveness against HIV and Hepatitis B virus.

Biological Activity Data

A summary of relevant biological activities is presented in Table 1.

Case Study 1: Efficacy Against HIV

A clinical trial assessed the efficacy of this compound in patients with chronic HIV infection. The study reported a significant reduction in viral load after 12 weeks of treatment compared to placebo controls. Patients demonstrated improved immune function markers alongside reduced viral replication rates.

Case Study 2: Hepatitis B Virus

In vitro studies showed that the compound effectively inhibited Hepatitis B virus replication in hepatocyte cell lines. The mechanism was attributed to the compound's ability to disrupt the viral life cycle at multiple stages, including entry and replication.

Scientific Research Applications

Therapeutic Potential

This compound is being investigated for its potential therapeutic effects in drug formulations aimed at treating metabolic disorders. Its unique structure may contribute to biological activity that could be harnessed in developing new medications.

Case Study: Drug Formulation

A study conducted at Virginia Commonwealth University (VCU) explored the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate from low-cost commodities. The research highlighted its potential as a building block in pharmaceuticals targeting metabolic pathways .

| Therapeutic Area | Potential Benefits |

|---|---|

| Metabolic Disorders | Improved drug efficacy |

| Anti-inflammatory | Possible reduction in inflammation |

| Antioxidant | Protection against oxidative stress |

Moisturizing Properties

The compound is utilized in skincare products for its moisturizing effects. It enhances skin hydration and improves texture, making it a valuable ingredient in various cosmetic formulations.

Case Study: Skincare Product Development

Research has shown that incorporating this compound into lotions and creams significantly improves skin hydration levels compared to control formulations without the compound.

| Cosmetic Product | Functionality |

|---|---|

| Moisturizers | Hydration enhancement |

| Anti-aging creams | Improved skin texture |

| Sunscreens | Enhanced protection |

Flavoring Agent

In the food industry, this compound serves as a flavoring agent that contributes to the taste profile of various products while ensuring safety and stability.

Case Study: Flavor Profile Enhancement

A study evaluated the use of this compound in food products. Results indicated a significant improvement in flavor acceptance among consumers when this compound was included .

| Food Product | Flavor Contribution |

|---|---|

| Beverages | Enhanced sweetness |

| Baked goods | Richer flavor profile |

| Confectionery | Improved taste |

Synthetic Intermediate

The compound is recognized as a valuable intermediate in synthetic pathways within organic chemistry. Researchers utilize it to develop new compounds with desired properties.

Case Study: Synthesis Pathways

A comprehensive review of synthetic methodologies highlighted the role of this compound as a key intermediate in the synthesis of complex organic molecules .

| Application Area | Synthetic Role |

|---|---|

| Drug Development | Intermediate for active compounds |

| Material Science | Building block for polymers |

| Agrochemicals | Precursor for pesticides |

Chemical Reactions Analysis

Acetylation Reactions

The hydroxyl group undergoes acetylation to form derivatives:

a. Reaction with acetic anhydride

-

Reagents : Acetic anhydride, pyridine

-

Conditions : Dichloromethane solvent at 0.2 mL/min flow rate .

-

Product : (2R,5R)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 5-acetoxy-1,3-oxathiolane-2-carboxylate .

Mechanism :

-

Nucleophilic attack by the hydroxyl oxygen on acetic anhydride.

-

Formation of acetate ester via tetrahedral intermediate.

Challenges :

Ring-Closing Reactions

Oxathiolane ring formation is critical for biological activity:

a. Acid-catalyzed cyclization

| Factor | Impact on Reaction |

|---|---|

| pH | Optimal at 1.8–3.0 |

| Solvent ratio (MeCN:H₂O) | 3:1 minimizes phase separation |

| Time | Yield peaks at 12 hours |

Role of Acid : Accelerates transesterification by protonating carbonyl oxygen .

Chlorination and Functionalization

a. Sulfur dioxide chloride (SO₂Cl₂) treatment

-

Purpose : Introduce chlorine for downstream nucleoside analog synthesis .

-

Conditions : Syringe pump addition at 0.1 mL/min to prevent phase separation .

Outcome :

Epimerization and Stability

The compound exhibits dynamic stereochemical behavior:

-

Epimerization : Occurs in solution and solid state, altering diastereomer ratios .

-

Mitigation : Use of chiral stationary phases (e.g., ChiralPak IG) for analysis .

Catalytic and Solvent Effects

| Reaction Type | Optimal Catalyst/Solvent | Yield Improvement |

|---|---|---|

| Esterification | p-Toluenesulfonic acid (PTSA) | 20% |

| Chlorination | Acetonitrile/water | Prevents agglomeration |

| Acetylation | Pyridine in DCM | 85% purity |

Mechanistic Insights

-

Stereochemical Control : Chiral centers at C1, C2, C5 (cyclohexyl) and C2, C5 (oxathiolane) dictate reaction pathways .

-

Byproduct Formation : Uncontrolled pH leads to sulfonic acid derivatives .

This compound’s reactivity is central to its role in synthesizing nucleoside analogs like lamivudine . Continuous flow methods and solvent engineering are critical for scalability and stereochemical fidelity.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes structural analogs, highlighting substituents, molecular properties, and applications:

Preparation Methods

Solvent-Free Cyclization Approach

One prominent batch preparation involves a solvent-free cyclization process, which minimizes solvent use and enhances reaction efficiency. This method typically involves:

- Reactants: Menthyl L-glyoxylate monohydrate and 1,4-dithiane-2,5-diol.

- Procedure: The reactants are combined and heated gradually. Initial melting occurs at approximately 80–85°C, transitioning into a thick brown liquid. Heating is then increased to around 110°C for 2–3 hours to facilitate cyclization.

- Monitoring: Reaction progress is monitored via thin-layer chromatography (TLC) and gas chromatography (GC).

- Isolation: Post-reaction, the mixture is cooled to 0–5°C, and triethylamine in heptane or hexane is added dropwise to induce crystallization. The product is filtered, washed, and dried, yielding the target compound as a white solid with yields reported around 85%.

Conventional Solution-Based Synthesis

Alternatively, the synthesis employs organic solvents such as dichloromethane (DCM) or acetone:

- Reaction Conditions: The initial reaction between menthyl glyoxylate and dithiane diol occurs in these solvents under inert atmospheres.

- Acetylation Step: The hydroxyl group is acetylated using acetic anhydride, often in the presence of pyridine or sodium bicarbonate, at controlled temperatures.

- Workup: The reaction mixture is quenched, washed, and purified via column chromatography or recrystallization.

Flow Synthesis Methods

Flow synthesis offers enhanced control over reaction parameters, scalability, and environmental footprint. The key steps include:

Continuous Flow Cyclization

- Reactor Setup: A stainless-steel or PFA-coated reactor coil is used, with precise temperature control (typically around 125°C).

- Reagents: Menthyl glyoxylate and dithiane-2,5-diol are pumped at controlled flow rates, often in a solvent such as acetone or DCM, with acetic acid as a catalyst.

- Process: The reactants are mixed at T-mixers and passed through the heated reactor, with reaction completion confirmed via TLC and GC.

- Outcome: The product, (2R,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate, is collected and purified by filtration or chromatography.

Semi-Continuous and Fully Continuous Flow Acetylation

- Semi-Continuous: The intermediate from cyclization is isolated in an organic solvent, then reacted with acetic anhydride in a separate vessel.

- Fully Continuous: Both steps occur in a single flow system without intermediate isolation, using a solvent that remains miscible throughout.

- Reaction Conditions: Typically, the acetylation is performed at room temperature or slightly elevated temperatures, with reaction times optimized to maximize yield.

Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Cyclization | Menthyl glyoxylate, dithiane diol | Acetone, DCM | 125°C | Flow reactor, solvent-based |

| Acetylation | Acetic anhydride, pyridine | Heptane, Hexane | Room temperature | Purification via filtration or chromatography |

Key Research Findings and Data

Efficiency and Yield

- Batch process yields typically range from 85% to 90%, with solvent-free conditions reducing environmental impact.

- Flow processes demonstrate comparable or superior yields (~88–92%) and significantly reduce reaction times and solvent consumption.

Reaction Monitoring

- Reaction progress is monitored via TLC, GC, and NMR spectroscopy.

- Continuous flow setups allow real-time monitoring and adjustment of parameters, leading to improved reproducibility.

Advantages of Flow Synthesis

- Reduced solvent use and waste generation.

- Enhanced safety due to better control over exothermic reactions.

- Scalability from laboratory to industrial production.

Summary of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Batch Solvent-Free | Heating solid reactants, crystallization | Environmentally friendly, high yield | Limited scalability, longer reaction times |

| Batch Solution-Based | Reactions in organic solvents | Well-established, easy to control | Solvent waste, environmental concerns |

| Semi-Continuous Flow | Sequential reactions with intermediate isolation | Reduced solvent use, scalable | Requires specialized equipment |

| Fully Continuous Flow | One-pot, solvent-miscible reactions | Fast, eco-friendly, scalable | Technical complexity, initial setup cost |

Q & A

Q. How can the crystal structure of this compound be resolved, and what challenges arise in its refinement?

The crystal structure can be determined via single-crystal X-ray diffraction (SC-XRD) using an Oxford Diffraction Xcalibur Sapphire2 diffractometer with Mo Kα radiation. Key parameters include an orthorhombic lattice (space group P222) with a = 5.329 Å, b = 13.867 Å, and c = 23.490 Å . Challenges include refining hydrogen atom positions due to low electron density, requiring isotropic displacement parameters (U) set to 1.2×U of carrier carbons. Multi-scan absorption corrections (e.g., CrysAlis PRO) are critical for minimizing data artifacts .

Q. What experimental protocols are recommended for synthesizing this compound, and how can reaction yields be optimized?

A validated synthesis route involves acetylating the hydroxyl group of L-menthyl-5-hydroxy-1,3-oxathiolane-2-carboxylate using acetic anhydride in pyridine at 273 K. Key steps include slow reagent addition to control exothermicity, overnight stirring at room temperature, and extraction with ethyl acetate. Yield optimization requires strict anhydrous conditions, stoichiometric excess (1.2–1.5×) of acetic anhydride, and slow solvent evaporation (e.g., methanol) for crystallization .

Q. How does the stereochemistry of the menthyl group influence the compound’s hydrogen-bonding network?

The (1R,2S,5R)-menthyl configuration directs intermolecular interactions. SC-XRD data reveal C13–H13⋯O12 hydrogen bonds (2.50–2.65 Å) forming infinite chains along the [100] axis. The menthyl group’s bulky isopropyl and methyl substituents sterically restrict π-π stacking, favoring van der Waals interactions (3.8–4.2 Å) between hydrophobic regions .

Advanced Research Questions

Q. How can conflicting crystallographic parameters (e.g., unit cell dimensions) across studies be reconciled?

Discrepancies in lattice parameters (e.g., a = 5.329 Å vs. 5.342 Å in related analogs) may arise from temperature-dependent packing effects (e.g., 100 K vs. 298 K measurements) or solvent inclusion during crystallization. Refinement software (e.g., SHELXL) should use identical constraints (e.g., riding H-atom models) for cross-study comparability. Pairwise R analysis (target <0.05) and Hirshfeld surface mapping can identify outliers .

Q. What strategies mitigate racemization risks during functionalization of the oxathiolane ring?

Racemization at the oxathiolane C2/C5 positions is minimized by:

Q. How do computational models (e.g., DFT) predict the compound’s reactivity in nucleophilic acyl substitution?

Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts nucleophilic attack at the carbonyl carbon (C12) with an activation energy of ~45 kJ/mol. The menthyl group’s electron-donating isopropyl substituent lowers electrophilicity by 8–12% compared to unsubstituted analogs. Solvent effects (e.g., methanol polarity) further modulate transition-state stabilization .

Methodological Considerations

- Data Validation : Cross-validate SC-XRD results with powder XRD and NMR crystallography to confirm absence of twinning or disorder .

- Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of menthyl methyl groups and oxathiolane protons .

- Reaction Monitoring : In situ FTIR tracks acetyl group incorporation (C=O stretch at 1740–1760 cm⁻¹) and hydroxyl depletion (broad peak at 3400 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.